molecular formula C14H16ClNO2 B255668 N,N-diallyl-2-(4-chlorophenoxy)acetamide

N,N-diallyl-2-(4-chlorophenoxy)acetamide

Cat. No. B255668
M. Wt: 265.73 g/mol
InChI Key: ZZIAJTCLLQMCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(4-chlorophenoxy)acetamide, also known as DAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAA belongs to the class of compounds known as allylamides, which are known for their diverse biological activities. In We will also list future directions for research on DAA.

Scientific Research Applications

N,N-diallyl-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N,N-diallyl-2-(4-chlorophenoxy)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-2-(4-chlorophenoxy)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. N,N-diallyl-2-(4-chlorophenoxy)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N,N-diallyl-2-(4-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N,N-diallyl-2-(4-chlorophenoxy)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage. In addition, N,N-diallyl-2-(4-chlorophenoxy)acetamide has been shown to have analgesic effects and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diallyl-2-(4-chlorophenoxy)acetamide in lab experiments is its diverse biological activities. N,N-diallyl-2-(4-chlorophenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it useful for a wide range of studies. N,N-diallyl-2-(4-chlorophenoxy)acetamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N,N-diallyl-2-(4-chlorophenoxy)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and design new studies.

Future Directions

There are several future directions for research on N,N-diallyl-2-(4-chlorophenoxy)acetamide. One area of interest is the potential use of N,N-diallyl-2-(4-chlorophenoxy)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of N,N-diallyl-2-(4-chlorophenoxy)acetamide and its potential therapeutic applications. In addition, more research is needed to explore the safety and toxicity of N,N-diallyl-2-(4-chlorophenoxy)acetamide, particularly in long-term studies. Finally, there is potential for the development of new analogs of N,N-diallyl-2-(4-chlorophenoxy)acetamide with improved biological activities and selectivity.

Synthesis Methods

The synthesis of N,N-diallyl-2-(4-chlorophenoxy)acetamide involves the reaction of 4-chlorophenol with allylamine, followed by the addition of chloroacetyl chloride. The resulting intermediate is then reacted with sodium acetate to yield N,N-diallyl-2-(4-chlorophenoxy)acetamide. This synthesis method has been optimized for high yield and purity and can be easily scaled up for larger quantities.

properties

Product Name

N,N-diallyl-2-(4-chlorophenoxy)acetamide

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C14H16ClNO2/c1-3-9-16(10-4-2)14(17)11-18-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2

InChI Key

ZZIAJTCLLQMCTJ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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